2-(Boc-amino)-3-phenylpropylamine

Übersicht

Beschreibung

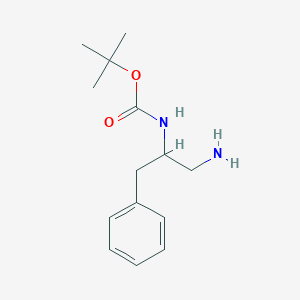

2-(Boc-amino)-3-phenylpropylamine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a 3-phenylpropylamine backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of medicinal chemistry and peptide synthesis due to its stability and ease of deprotection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-phenylpropylamine typically involves the protection of the amino group in 3-phenylpropylamine with a Boc group. This can be achieved by reacting 3-phenylpropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion and minimal side products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Boc-amino)-3-phenylpropylamine can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Oxidation and Reduction: The phenyl ring can undergo oxidation reactions, while the amino group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, isocyanates.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Deprotection: 3-phenylpropylamine.

Substitution: Various substituted amines.

Oxidation: Phenylpropyl ketones or alcohols.

Reduction: Secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Boc-amino)-3-phenylpropylamine is primarily used as a building block in organic synthesis:

- Peptide Synthesis: It facilitates the construction of peptides through solid-phase peptide synthesis (SPPS) due to the ease of Boc group removal under mild acidic conditions.

- Intermediate for Complex Molecules: The compound acts as an intermediate in synthesizing various pharmaceuticals and biologically active compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is crucial for:

- Drug Development: It is employed in developing drug candidates targeting specific biological pathways. Its stability allows for enhanced bioavailability and improved pharmacokinetic properties.

- Biologically Active Molecules: Research indicates potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which can be relevant in treating neurodegenerative diseases .

Biological Studies

The compound serves as a model for studying:

- Enzyme Mechanisms: It aids in understanding enzyme interactions and mechanisms due to its structural properties.

- Binding Affinities: Investigations into its binding affinities with various biological targets provide insights into its therapeutic potential.

Case Studies

-

Inhibition Studies:

Research has shown that derivatives of phenylpropylamine exhibit inhibitory effects on AChE and butyrylcholinesterase (BChE), suggesting therapeutic applications in cognitive disorders . -

Pharmacokinetics:

Studies indicate that the Boc group enhances the stability and bioavailability of compounds similar to this compound, making them more effective as therapeutic agents .

Summary Table of Biological Activities

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |

| InChI Key | LHZRJEOMDFKIJM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |

| Stability | Stable under acidic conditions |

Wirkmechanismus

The mechanism of action of 2-(Boc-amino)-3-phenylpropylamine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from reacting with other functional groups during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the target molecule it is incorporated into.

Vergleich Mit ähnlichen Verbindungen

- 2-(Boc-amino)ethanol

- 2-(Boc-amino)acetic acid

- N-Boc-phenylalanine

Comparison: 2-(Boc-amino)-3-phenylpropylamine is unique due to its phenylpropyl backbone, which imparts distinct chemical properties compared to other Boc-protected amines. For instance, 2-(Boc-amino)ethanol has a simpler structure and different reactivity due to the presence of a hydroxyl group. N-Boc-phenylalanine, on the other hand, is an amino acid derivative with different applications in peptide synthesis.

Biologische Aktivität

2-(Boc-amino)-3-phenylpropylamine is a chemical compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, alongside a phenylpropylamine moiety. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals. The biological activity of this compound is largely inferred from its structural analogs and the properties imparted by the Boc group.

The molecular formula of this compound is C14H21N2O2, with a molecular weight of approximately 247.34 g/mol. The Boc group serves as a protective moiety that stabilizes the amine functionality during chemical transformations, allowing selective reactions on other functional groups. This stability is crucial in various synthetic pathways, including solid-phase peptide synthesis (SPPS) and other organic reactions like the Suzuki-Miyaura cross-coupling reaction.

Mechanism of Action:

- The Boc group can be cleaved under mild acidic conditions, releasing the free amine for further reactions.

- It participates in biochemical pathways, potentially interacting with enzymes and cofactors, which suggests possible pharmacological activities .

Applications in Research

This compound has several applications in scientific research:

-

Organic Synthesis:

- Used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and peptides.

- Facilitates selective reactions due to the protective nature of the Boc group.

-

Biological Studies:

- Serves as a model compound for studying enzyme mechanisms and protein interactions.

- Investigated for its potential binding affinities to various biological targets.

-

Pharmaceutical Development:

- Employed in the development of drug candidates targeting specific pathways or diseases.

Case Studies and Research Findings

Several studies highlight the relevance of compounds similar to this compound:

- Inhibition Studies: Research on phenylpropylamine derivatives has shown potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating possible therapeutic applications in treating neurodegenerative diseases .

- Pharmacokinetics: The stability imparted by the Boc group enhances the bioavailability of similar compounds, suggesting that this compound could exhibit favorable pharmacokinetic properties when developed into therapeutic agents.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZRJEOMDFKIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465158 | |

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222902-68-2 | |

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.